molecular formula C6H7ClINO B3283100 4-Iodo-2-methoxypyridine hydrochloride CAS No. 761427-39-8

4-Iodo-2-methoxypyridine hydrochloride

Cat. No.: B3283100
CAS No.: 761427-39-8
M. Wt: 271.48 g/mol
InChI Key: QHXIPTHHOOQKLM-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxypyridine hydrochloride (CAS 761427-39-8) is a key chemical intermediate in organic synthesis and pharmaceutical research. With a molecular formula of C6H7ClINO and a molecular weight of 271.48 g/mol, this compound serves as a versatile building block for the construction of more complex molecules . Its structure features a methoxy group at the 2-position and an iodine atom at the 4-position of the pyridine ring, making it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are pivotal in drug discovery pipelines. In research contexts, iodinated pyridines like this are utilized as precursors for generating reactive intermediates. For instance, they can be photolyzed to produce dehydropyridinium cations, which are distonic radicals studied for their hydrogen atom abstraction properties and reactivity in various solvents . This makes it a compound of interest in mechanistic studies and the development of new synthetic methodologies. As a high-purity reagent, it is essential for medicinal chemists exploring structure-activity relationships and developing novel therapeutic agents. Handling and Storage: For safe handling, this compound should be stored sealed in a dry, room temperature environment . Safety Notice: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-iodo-2-methoxypyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO.ClH/c1-9-6-4-5(7)2-3-8-6;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXIPTHHOOQKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858678
Record name 4-Iodo-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761427-39-8
Record name 4-Iodo-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxypyridine hydrochloride typically involves the iodination of 2-methoxypyridine. One common method includes the use of isopropylmagnesium chloride and N-chlorosuccinimide in tetrahydrofuran as solvents. The reaction is carried out at low temperatures (0°C) and then allowed to warm to room temperature .

Industrial Production Methods: Industrial production of 4-Iodo-2-methoxypyridine hydrochloride may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methoxypyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

4-Iodo-2-methoxypyridine is a pyridine derivative with iodine and methoxy groups at the 4 and 2 positions, respectively, and has the molecular formula C6H6INO. It is useful in chemical reactions and serves as an intermediate in synthesizing complex molecules.

Preparation Methods

4-Iodo-2-methoxypyridine can be synthesized through different methods:

  • Iodination 2-methoxypyridine can be iodized using iodine and an oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, under controlled conditions to introduce the iodine atom at the 4-position of the pyridine ring.
  • Organometallic intermediates Reacting 2-methoxypyridine with a lithium reagent can form a lithiated intermediate, which is then reacted with iodine to yield 4-Iodo-2-methoxypyridine.
  • Industrial production Large-scale iodination processes with continuous flow reactors can ensure consistent quality and yield, optimizing reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions

4-Iodo-2-methoxypyridine can undergo several chemical reactions:

  • Substitution Reactions The iodine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction The methoxy group can participate in oxidation and reduction reactions, which can alter the electronic properties of the pyridine ring.
  • Cross-Coupling Reactions It is used in cross-coupling reactions like the Suzuki-Miyaura coupling, reacting with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds. In Suzuki-Miyaura coupling, a palladium catalyst and a base, such as potassium carbonate, are typically used. Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methoxy group.

Scientific Research Applications

4-Iodo-2-methoxypyridine has applications in scientific research:

  • Chemistry It is used as an intermediate in synthesizing more complex organic molecules, particularly in developing agrochemicals and pharmaceuticals.
  • Biology It can be used to study enzyme inhibitors and receptor ligands because of its ability to interact with biological macromolecules.
  • Medicine Its derivatives are explored for potential therapeutic applications, including as antimicrobial and anticancer agents.
  • Industry It is used to produce specialty chemicals and materials, including polymers and dyes.

4-Iodo-2-methoxypyridine has diverse biological activities and has received attention in biochemical and pharmaceutical research.

  • Cytochrome P450 Inhibition It can inhibit cytochrome P450 enzymes, like CYP1A2, which is important for drug metabolism. Inhibition of this enzyme can increase plasma levels of co-administered medications, which can result in toxicity.
  • Anti-inflammatory Effects Similar compounds have demonstrated anti-inflammatory effects, suggesting that 4-Iodo-2-methoxypyridine may possess comparable activity, potentially by modulating inflammatory pathways through enzyme inhibition.

Case Studies

  • CYP1A2 Inhibition Researchers observed changes in drug metabolism profiles when this compound was present in a pharmacokinetic study involving co-administration with substrates metabolized by CYP1A2.
  • Antimicrobial Screening Derivatives of this compound were used in antimicrobial assays against common bacterial strains, such as E. coli and S. aureus. The results indicated antibacterial activity, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxypyridine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the iodine and methoxy groups. These functional groups influence the compound’s reactivity and interaction with other molecules. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

2-Methoxypyridine (CAS 1628-89-3)

  • Molecular Formula: C₆H₇NO
  • Molecular Weight : 109.13 g/mol
  • Key Differences : Lacks the 4-iodo substituent, resulting in lower molecular weight and altered reactivity. The absence of iodine reduces steric hindrance and polarizability, making it less suitable for heavy metal-catalyzed reactions .

3-Iodo-4-methoxypyridine

  • Molecular Formula: C₆H₆INO
  • Molecular Weight : 235.02 g/mol
  • Key Differences : The iodine atom at the 3-position (vs. 4-position) alters electronic distribution and regioselectivity in electrophilic substitution reactions. This positional change may affect binding affinity in drug-receptor interactions .

Halogenated Pyridine Derivatives

2-Bromopyridine-4-carboxylic Acid (CAS 66572-56-3)

  • Molecular Formula: C₆H₄BrNO₂
  • Molecular Weight : 202.01 g/mol
  • Key Differences : A bromine atom at the 2-position and a carboxylic acid group at the 4-position introduce both electron-withdrawing and acidic properties (pKa ~1–2). This contrasts with 4-Iodo-2-methoxypyridine’s neutral methoxy group and weaker acidity (pKa 2.02) .

5-Chloro-7-azaindole (CAS 866546-07-8)

  • Molecular Formula : C₇H₅ClN₂
  • Molecular Weight : 152.58 g/mol

Multi-Substituted Pyridines

2,5-Dichloro-4-iodo-3-methoxypyridine

  • Molecular Formula: C₆H₄Cl₂INO
  • Molecular Weight : 304.92 g/mol (estimated)

5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine

  • Molecular Formula: C₉H₁₁ClINO₃
  • Molecular Weight : 343.55 g/mol
  • Key Differences : The dimethoxymethyl group introduces steric bulk and lipophilicity, which may hinder crystallization but improve membrane permeability in drug design applications .

Comparative Data Tables

Table 1. Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) pKa Density (g/cm³)
4-Iodo-2-methoxypyridine C₆H₆INO 235.02 106 (15 Torr) 2.02 1.825
2-Methoxypyridine C₆H₇NO 109.13 175–177 ~3.5 1.090
2-Bromopyridine-4-carboxylic Acid C₆H₄BrNO₂ 202.01 N/A ~1–2 N/A
5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine C₉H₁₁ClINO₃ 343.55 N/A N/A N/A

Research Implications

  • Reactivity : The iodine atom in 4-Iodo-2-methoxypyridine facilitates palladium-catalyzed couplings, whereas brominated analogs (e.g., 2-Bromopyridine-4-carboxylic Acid) are more reactive in nucleophilic substitutions .
  • Drug Design : Multi-substituted derivatives (e.g., 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine) offer enhanced pharmacokinetic properties but pose synthetic challenges due to steric effects .

Biological Activity

4-Iodo-2-methoxypyridine hydrochloride is a heterocyclic compound with significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes. Its molecular formula is C₆H₆INO, with a molecular weight of 235.02 g/mol. The compound's structure features an iodine atom and a methoxy group at the 4th and 2nd positions of the pyridine ring, respectively, which contribute to its chemical reactivity and biological properties .

Inhibition of Cytochrome P450 Enzymes

One of the primary biological activities of 4-iodo-2-methoxypyridine hydrochloride is its role as an inhibitor of cytochrome P450 enzyme CYP1A2. This enzyme is crucial in the metabolism of various drugs, and its inhibition can lead to altered pharmacokinetics of co-administered medications. Increased plasma levels of drugs metabolized by CYP1A2 may result in potential toxicity, necessitating careful monitoring during concurrent use .

The mechanism through which 4-iodo-2-methoxypyridine hydrochloride exerts its biological effects likely involves interactions with molecular targets such as enzymes or receptors. The presence of the iodine atom enhances its reactivity, making it suitable for nucleophilic substitution reactions that can modulate biological activity .

Case Studies and Experimental Data

Recent studies have focused on the pharmacological implications of 4-iodo-2-methoxypyridine hydrochloride:

  • Cytochrome P450 Interaction : A study demonstrated that 4-iodo-2-methoxypyridine hydrochloride significantly inhibits CYP1A2 activity in vitro, suggesting a need for caution in drug-drug interactions involving this enzyme .
  • Antimicrobial Activity : While direct studies on this compound's antimicrobial properties are sparse, related compounds have shown promising results against resistant bacterial strains. For instance, derivatives exhibiting similar functional groups have been tested against methicillin-resistant Staphylococcus aureus (MRSA) with varying degrees of success .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of drugs affected by CYP1A2 inhibition have highlighted the importance of understanding how 4-iodo-2-methoxypyridine hydrochloride can alter drug metabolism profiles .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-iodo-2-methoxypyridine hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
4-Bromo-2-methoxypyridine98197-72-90.84
4-Chloro-2-methoxypyridine761427-39-80.82
3-Iodo-2-methoxypyridine902837-52-90.81
5-Iodo-2-methoxypyridine112197-15-60.79
6-Iodo-2-methoxypyridine766557-60-20.77

The distinctive halogenation pattern and methoxy group in 4-iodo-2-methoxypyridine hydrochloride influence its biological activity and reactivity compared to these similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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